molecular formula C11H11N5S B3973713 N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B3973713
M. Wt: 245.31 g/mol
InChI Key: QJSKHCIJZRGUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine acts as a selective inhibitor of BTK, which is a key enzyme involved in B-cell signaling. BTK plays a crucial role in the activation of B-cells and subsequent production of antibodies. Inhibition of BTK by this compound leads to the suppression of B-cell activation and subsequent production of antibodies. This mechanism of action has been found to be effective in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on BTK, leading to the suppression of B-cell activation and subsequent production of antibodies. This has been shown to be effective in the treatment of B-cell malignancies and autoimmune disorders. Additionally, this compound has been found to have low toxicity and favorable pharmacokinetics, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments. It has been found to have low toxicity and favorable pharmacokinetics, making it a promising candidate for further research. Additionally, it has been found to have potent inhibitory effects on BTK, making it a useful tool for studying B-cell signaling and the role of BTK in various diseases. However, there are also limitations to using this compound in lab experiments. Its potency as a BTK inhibitor may make it difficult to distinguish between the effects of BTK inhibition and off-target effects. Additionally, its selectivity for BTK may limit its usefulness in studying other signaling pathways.

Future Directions

There are several future directions for research on N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One area of focus is the development of more potent and selective BTK inhibitors. Additionally, there is ongoing research on the use of this compound in combination with other therapies for the treatment of B-cell malignancies and autoimmune disorders. Another area of research is the study of the role of BTK in other diseases and the potential therapeutic applications of BTK inhibitors in these diseases. Finally, there is ongoing research on the development of biomarkers to predict response to BTK inhibitors, which may help to identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent inhibitory effects on BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Additionally, this compound has been found to have potential therapeutic applications in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-3-15-16(5-1)6-4-12-10-9-2-7-17-11(9)14-8-13-10/h1-3,5,7-8H,4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSKHCIJZRGUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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